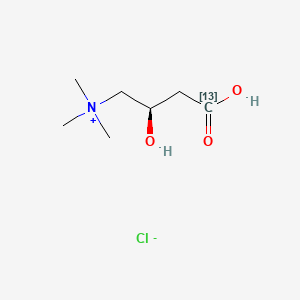
Arachidonic acid glycidyl ester-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arachidonic acid glycidyl ester-d5 is a labeled analogue of arachidonic acid glycidyl ester. It is an ester derivative of the essential fatty acid arachidonic acid and serves as an intermediate in the preparation of the endocannabinoid 2-arachidonyl glycerol. This compound is used in various scientific research applications due to its unique properties and labeled nature.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of arachidonic acid glycidyl ester-d5 involves the esterification of arachidonic acid with glycidol. The reaction typically requires a catalyst and is carried out under controlled conditions to ensure the formation of the desired ester. The labeled version, this compound, is synthesized using deuterated reagents to incorporate deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The production is carried out under strict quality control measures to meet the standards required for scientific research.
Analyse Chemischer Reaktionen
Types of Reactions
Arachidonic acid glycidyl ester-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the ester group into different functional groups.
Substitution: The glycidyl ester group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides and other oxygenated derivatives, while reduction can yield alcohols and other reduced forms .
Wissenschaftliche Forschungsanwendungen
Arachidonic acid glycidyl ester-d5 is widely used in scientific research due to its labeled nature and unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in studies involving lipid metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of specialized chemicals and materials
Wirkmechanismus
The mechanism of action of arachidonic acid glycidyl ester-d5 involves its interaction with various molecular targets and pathways. It acts as an inhibitor of monoacylglycerol lipase and fatty acid amide hydrolase, enzymes involved in lipid metabolism. The compound’s labeled nature allows researchers to track its metabolic pathways and interactions within biological systems.
Vergleich Mit ähnlichen Verbindungen
Arachidonic acid glycidyl ester-d5 is unique due to its labeled nature, which distinguishes it from other similar compounds. Some similar compounds include:
Arachidonic acid glycidyl ester: The unlabeled version of the compound.
2-Arachidonyl glycerol: An endocannabinoid synthesized from arachidonic acid glycidyl ester.
Glycidyl esters of other fatty acids: Similar esters derived from different fatty acids.
These compounds share some chemical properties but differ in their specific applications and labeling.
Eigenschaften
Molekularformel |
C23H36O3 |
|---|---|
Molekulargewicht |
365.6 g/mol |
IUPAC-Name |
[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C23H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(24)26-21-22-20-25-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15-/i20D2,21D2,22D |
InChI-Schlüssel |
ACYNJBAUKQMZDF-BGRPFJIQSA-N |
Isomerische SMILES |
[2H]C1(C(O1)([2H])C([2H])([2H])OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)[2H] |
Kanonische SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC1CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


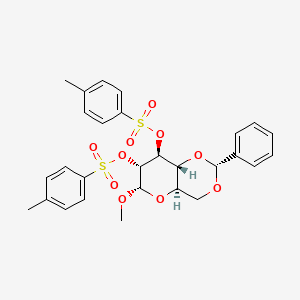
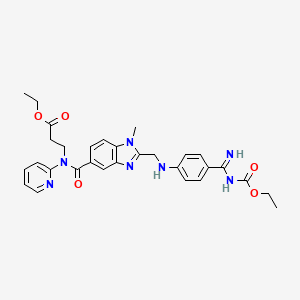
![4-[4-(trifluoromethyl)cyclohexyl]Piperidine](/img/structure/B13844891.png)
![[(8R,9S,10R,13R,14S,17R)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13844898.png)
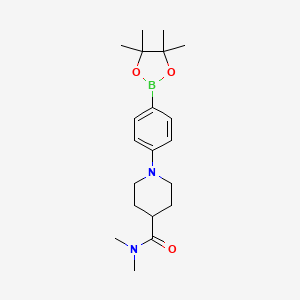


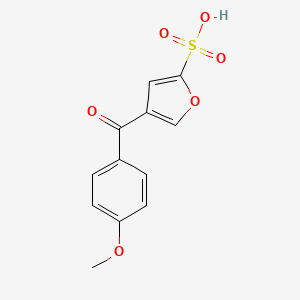

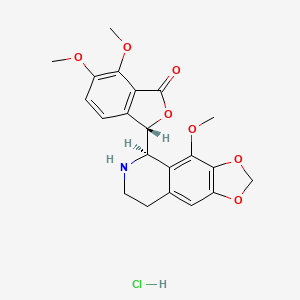
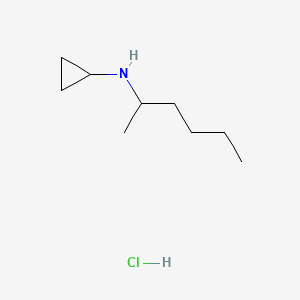
![5-[3-(Dimethylamino)propylidene]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol Oxalate; Amitriptyline EP Impurity F](/img/structure/B13844964.png)
